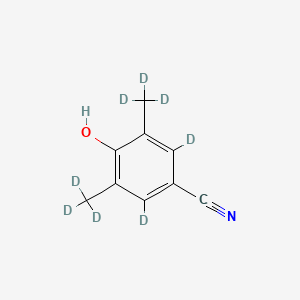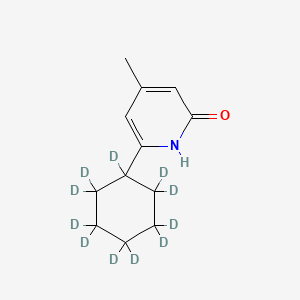
2-Vanillin-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Vanillin-d3, also known as 4-Hydroxy-3-methoxy-d3 benzaldehyde, is a deuterated form of vanillin. It is a stable isotope-labeled compound where three hydrogen atoms are replaced by deuterium atoms. This compound is primarily used in scientific research, particularly in studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Vanillin-d3 typically involves the deuteration of vanillin. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents. For instance, vanillin can be treated with deuterated methanol (CD3OD) in the presence of a catalyst to achieve the desired deuteration .
Industrial Production Methods: Industrial production of this compound is less common due to its specialized use in researchThe process involves careful control of reaction conditions to ensure high isotopic purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: 2-Vanillin-d3 undergoes similar chemical reactions as non-deuterated vanillin, including:
Oxidation: It can be oxidized to form vanillic acid.
Reduction: It can be reduced to form vanillyl alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products:
Oxidation: Vanillic acid.
Reduction: Vanillyl alcohol.
Substitution: Depending on the substituent introduced, various substituted vanillin derivatives can be formed.
Aplicaciones Científicas De Investigación
2-Vanillin-d3 is extensively used in scientific research due to its isotopic labeling. Some key applications include:
Mass Spectrometry: Used as an internal standard to quantify vanillin and its derivatives in complex mixtures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Helps in studying the structure and dynamics of molecules by providing distinct signals due to deuterium atoms.
Biological Studies: Used to trace metabolic pathways and study enzyme kinetics.
Pharmaceutical Research: Helps in the development of new drugs by studying the interaction of vanillin derivatives with biological targets.
Mecanismo De Acción
The mechanism of action of 2-Vanillin-d3 is similar to that of vanillin. It exerts its effects through various molecular targets and pathways:
Antioxidant Activity: Scavenges reactive oxygen species (ROS) and protects cells from oxidative damage.
Neuroprotective Effects: Modulates signaling pathways involved in neuronal survival and function.
Antimicrobial Properties: Inhibits the growth of bacteria and fungi by disrupting their cellular processes.
Comparación Con Compuestos Similares
Vanillin: The non-deuterated form, widely used as a flavoring agent and in research.
Vanillic Acid: An oxidized form of vanillin with similar applications in research.
Vanillyl Alcohol: A reduced form of vanillin used in various chemical syntheses.
Uniqueness of 2-Vanillin-d3: The primary uniqueness of this compound lies in its deuterium labeling, which makes it invaluable for isotopic studies. This labeling allows for precise tracking and quantification in analytical techniques, providing insights that are not possible with non-deuterated compounds .
Propiedades
Número CAS |
1329569-04-1 |
|---|---|
Fórmula molecular |
C8H8O3 |
Peso molecular |
155.167 |
Nombre IUPAC |
2-hydroxy-3-(trideuteriomethoxy)benzaldehyde |
InChI |
InChI=1S/C8H8O3/c1-11-7-4-2-3-6(5-9)8(7)10/h2-5,10H,1H3/i1D3 |
Clave InChI |
JJVNINGBHGBWJH-FIBGUPNXSA-N |
SMILES |
COC1=CC=CC(=C1O)C=O |
Sinónimos |
2-Hydroxy-3-(methoxy-d3)benzaldehyde; o-Vanillin-d3; 2-Hydroxy-m-anisaldehyde-d3; 3-(Methoxy-d3)-2-hydroxybenzaldehyde; 3-(Methoxy-d3)salicyladehyde; 3-(Methoxy-d3)salicylaldehyde; 6-Formyl-2-(methoxy-d3)phenol; 6-Formylguaiacol-d3; NC 005-d3; NSC 21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,41S,44R,47S,50S,53S,56R,65S,70S)-44-amino-31-[(R)-carboxy(hydroxy)methyl]-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-heptadecahydroxy-37,50-bis(2-hydroxy-2-iminoethyl)-25-(hydroxymethyl)-4-[(4-hydroxyphenyl)methyl]-22-(1H-indol-3-ylmethyl)-41,47,70-trimethyl-16-(2-methylpropyl)-8-oxo-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptaconta-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,66-heptadecaene-65-carboxylic acid](/img/structure/B589460.png)
![2-benzo[a]anthracen-7-ylacetic acid](/img/structure/B589461.png)
![Benz[a]anthracene-7-acetonitrile-13C2](/img/structure/B589462.png)






